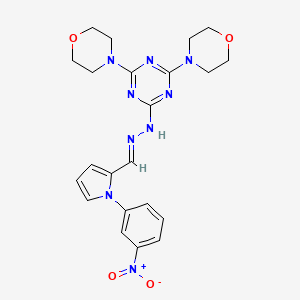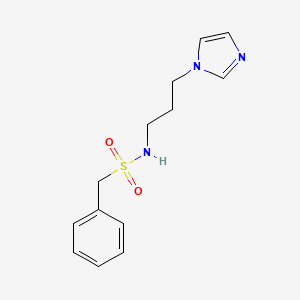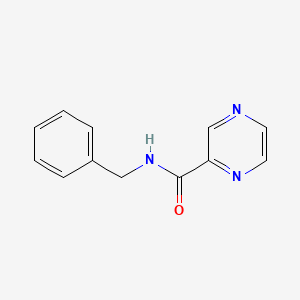
N-benzylpyrazine-2-carboxamide
Overview
Description
N-benzylpyrazine-2-carboxamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and microbiology. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the aminolysis of acyl chlorides. For instance, 3-chloropyrazine-2-carbonitrile can be hydrolyzed in an aqueous sodium hydroxide solution to form 3-chloropyrazine-2-carboxylic acid. This intermediate is then treated with benzylamine under specific conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by benzylamino groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrazine derivatives generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamine are commonly used in the presence of catalysts or under specific pH conditions to facilitate the substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate or sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
The primary products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enoyl-ACP-reductase enzyme in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids, essential components of the bacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the bacterium’s death.
Comparison with Similar Compounds
N-benzylpyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
N-(2-methylbenzyl)-3-(2-methylbenzylamino)pyrazine-2-carboxamide: Exhibits similar antimycobacterial activity.
N-(3,4-dichlorobenzyl)-3-(3,4-dichlorobenzylamino)pyrazine-2-carboxamide: Known for its effectiveness against Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-benzylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYIUAAVRLLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3865419.png)
![N'-[2-(allyloxy)benzylidene]tridecanohydrazide](/img/structure/B3865425.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3865433.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-cyclohexylcarbamate](/img/structure/B3865445.png)

![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B3865458.png)
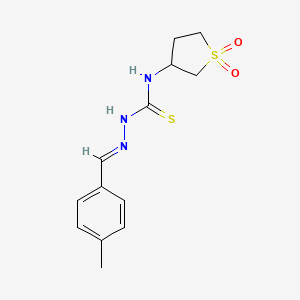
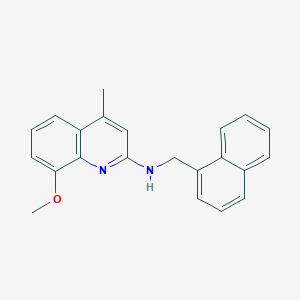
![4-tert-butyl-N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]benzamide](/img/structure/B3865479.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]quinolin-2-amine](/img/structure/B3865481.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide](/img/structure/B3865514.png)
